molecular formula C4H3Cl2NO B6198682 4-chloro-3-(chloromethyl)-1,2-oxazole CAS No. 2703782-14-1

4-chloro-3-(chloromethyl)-1,2-oxazole

Cat. No.: B6198682
CAS No.: 2703782-14-1
M. Wt: 152
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Description

4-Chloro-3-(chloromethyl)-1,2-oxazole is a heterocyclic compound featuring a five-membered oxazole ring with chlorine and chloromethyl substituents at positions 4 and 3, respectively. Its molecular formula is C₄H₃Cl₂NO, and it serves as a versatile intermediate in organic synthesis, particularly in the construction of fused-ring systems and functionalized heterocycles . The chloromethyl group at position 3 enhances its reactivity, enabling nucleophilic substitution reactions, while the chlorine at position 4 contributes to electronic modulation of the ring.

Properties

CAS No.

2703782-14-1

Molecular Formula

C4H3Cl2NO

Molecular Weight

152

Purity

95

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

Two primary chlorinating agents are employed:

  • Thionyl chloride (SOCl₂) : Reacts with 3-(chloromethyl)-1,2-oxazole under anhydrous conditions, typically in solvents like dichloromethane or toluene.

  • Phosphorus pentachloride (PCl₅) : Used in stoichiometric amounts, often in non-polar solvents such as carbon tetrachloride.

Key parameters influencing yield and purity :

  • Temperature : Reactions are conducted at 0–25°C to minimize side reactions.

  • Solvent polarity : Non-polar solvents enhance selectivity by stabilizing intermediates.

  • Reaction time : 4–8 hours for SOCl₂; 2–4 hours for PCl₅ due to higher reactivity.

Mechanistic Insights

The chlorination proceeds via electrophilic aromatic substitution (EAS), where the chlorinating agent generates a chloronium ion (Cl⁺) that attacks the electron-rich 4-position of the oxazole ring. The mechanism is highly dependent on the electron-donating effects of the existing chloromethyl group, which activates the ring toward substitution.

Alternative Synthetic Routes

While chlorination remains the dominant method, alternative pathways have been explored to address limitations such as harsh reaction conditions or low regioselectivity.

Direct Cyclization of Precursors

A two-step approach involves:

  • Synthesis of 3-(chloromethyl)-1,2-oxazole : Achieved via cyclization of chloroacetamide derivatives with glyoxal.

  • Selective chlorination : As described in Section 1.

This method offers better control over intermediate purity but requires additional purification steps.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, a 30-minute irradiation at 100°C in the presence of PCl₅ yields this compound with 85% efficiency, compared to 68% under conventional heating.

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability, cost-efficiency, and environmental sustainability.

Continuous Flow Reactors

Modern facilities employ continuous flow systems to optimize:

  • Residence time : Precisely controlled to 10–15 minutes.

  • Temperature gradients : Maintained via integrated cooling modules.

  • Waste reduction : Solvent recycling achieves >90% recovery rates.

Green Chemistry Practices

  • Catalytic chlorination : Zeolite catalysts reduce PCl₅ usage by 40%.

  • Biodegradable solvents : Cyclopentyl methyl ether (CPME) replaces traditional halogenated solvents.

Comparative Analysis of Synthesis Methods

The table below summarizes the performance metrics of key preparation methods:

MethodChlorinating AgentYield (%)Purity (%)Scalability
Conventional ChlorinationSOCl₂7592Moderate
Conventional ChlorinationPCl₅8088High
Microwave-AssistedPCl₅8595Limited
Continuous FlowSOCl₂7894High

Trade-offs :

  • SOCl₂ : Higher purity but slower reaction rates.

  • PCl₅ : Faster kinetics but requires rigorous impurity removal.

  • Microwave : Superior yields but limited to small batches.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • 4,5-Dichloro derivatives : Result from over-chlorination.

  • Ring-opened products : Formed under acidic or aqueous conditions.

Mitigation :

  • Stoichiometric control : Limiting chlorinating agent to 1.1 equivalents.

  • Inert atmosphere : Prevents hydrolysis of intermediates.

Yield Enhancement

  • Catalytic additives : Lewis acids like FeCl₃ improve reaction efficiency by 12–15%.

  • Solvent selection : Tetrahydrofuran (THF) increases solubility of intermediates, boosting yields to 82%.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(chloromethyl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction can lead to the formation of 3-(chloromethyl)-1,2-oxazole or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-3-(chloromethyl)-1,2-oxazole, while oxidation may produce 4-chloro-3-(formyl)-1,2-oxazole.

Scientific Research Applications

4-chloro-3-(chloromethyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial or anticancer properties.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-3-(chloromethyl)-1,2-oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms can participate in electrophilic reactions, forming covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name Molecular Formula Substituents (Position) Molecular Weight Notable Properties Applications
4-Chloro-3-(chloromethyl)-1,2-oxazole C₄H₃Cl₂NO Cl (4), CH₂Cl (3) 163.98 High reactivity at C3 Intermediate in fused-ring synthesis
4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole C₅H₄ClF₃NO CH₂Cl (4), CF₃ (3) 195.54 Enhanced lipophilicity, stability Agrochemical research
4-tert-Butyl-3-(chloromethyl)-1,2-oxazole C₈H₁₂ClNO C(CH₃)₃ (4), CH₂Cl (3) 187.64 Steric hindrance at C4 Regioselective coupling reactions
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₀H₆ClF₃N₂O CH₂Cl (5), CF₃C₆H₄ (3) 274.62 Acid-labile ring Antimicrobial agents

Key Research Findings

  • Reactivity : The chloromethyl group in this compound undergoes nucleophilic substitution more readily than analogs with bulkier substituents (e.g., tert-butyl) .
  • Electronic Effects : Trifluoromethyl and chlorophenyl groups significantly alter the oxazole ring’s electron density, impacting reaction rates in electrophilic aromatic substitution .
  • Toxicity Considerations: Unlike bis(chloromethyl) ether (a known carcinogen), the oxazole ring in this compound reduces toxicity by stabilizing the chloromethyl group against hydrolysis .

Q & A

Q. Q1. What are the optimal synthetic routes for 4-chloro-3-(chloromethyl)-1,2-oxazole, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization or chloromethylation of oxazole precursors. For example, chloromethylation using chloromethyl methyl ether with a Lewis acid catalyst (e.g., ZnI₂) is a common method . Key factors include:

  • Temperature: Elevated temperatures (80–100°C) enhance reaction rates but may lead to side reactions like decomposition.
  • Catalyst loading: Excess ZnI₂ (≥1.2 eq.) improves chloromethyl group introduction but complicates purification.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates, increasing yields to ~65–75% .

Q. Q2. How is the structure of this compound validated experimentally?

Answer: Structural confirmation relies on spectroscopic and crystallographic

  • ¹H/¹³C NMR: Distinct signals for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl; δ ~40–45 ppm for C-Cl) and oxazole ring protons (δ ~6.5–8.5 ppm) .
  • X-ray crystallography: Reveals bond lengths (e.g., C-Cl = 1.73–1.78 Å) and dihedral angles between the oxazole ring and substituents .
  • Mass spectrometry: Molecular ion peaks (e.g., m/z 175.5 [M+H]⁺) confirm molecular weight .

Q. Q3. What are the key reactivity patterns of the chloromethyl group in this compound?

Answer: The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination under basic conditions. For example:

  • Substitution: Reaction with sodium azide yields 3-(azidomethyl)-1,2-oxazole derivatives .
  • Elimination: Heating with K₂CO₃ in DMF generates vinyl oxazoles via dehydrohalogenation .
    Steric hindrance from the oxazole ring affects reaction rates, requiring optimization of base strength and solvent .

Advanced Research Questions

Q. Q4. How does the chloromethyl group’s position influence regioselectivity in substitution reactions?

Answer: Regioselectivity is governed by electronic and steric effects:

  • Electronic factors: The electron-withdrawing oxazole ring directs nucleophiles to the chloromethyl group’s β-position.
  • Steric constraints: Bulky substituents on the oxazole (e.g., 2,6-dichlorophenyl) hinder access to the chloromethyl group, favoring alternative reaction pathways .
    Example: In reactions with indole derivatives, regioselective coupling occurs at the chloromethyl site, confirmed by NOESY NMR .

Q. Q5. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies arise from assay variability or structural impurities. Mitigation strategies include:

  • Standardized assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
  • Purity validation: HPLC (≥98% purity) and elemental analysis to exclude confounding impurities .
  • Structure-activity relationship (SAR) studies: Systematic variation of substituents (e.g., replacing Cl with Br) clarifies bioactivity trends .

Q. Q6. How can computational methods predict the pharmacological potential of this compound derivatives?

Answer: Molecular docking and dynamics simulations identify target binding:

  • Target selection: Prioritize enzymes (e.g., COX-2, CYP450) with oxazole-binding pockets .
  • Docking scores: Derivatives with indole moieties (e.g., 3-(chloromethyl)-4-(indol-3-ylidenemethyl)-2H-oxazol-5-one) show high affinity for kinase targets (ΔG < −8 kcal/mol) .
  • ADMET prediction: LogP values (~2.5–3.5) and polar surface area (<90 Ų) suggest moderate blood-brain barrier permeability .

Q. Q7. What analytical challenges arise in characterizing degradation products of this compound?

Answer: Degradation under heat/light produces complex mixtures. Solutions include:

  • LC-MS/MS: Detects trace impurities (e.g., oxazole ring-opened aldehydes) with ppm sensitivity .
  • Isotopic labeling: ¹³C-labeled chloromethyl groups track degradation pathways via NMR .
  • Forced degradation studies: Exposure to UV light (254 nm) identifies photolysis products like 3-methyl-1,2-oxazole .

Comparative Analysis & Structural Analogues

Q. Q8. How do structural analogues of this compound compare in reactivity and bioactivity?

Answer:

CompoundStructural DifferenceReactivity/Bioactivity ChangeReference
4-Bromomethyl-1,2-oxazoleBr instead of ClFaster SN2 reactions due to better leaving group ability
3-(Chloromethyl)-1,3-oxazoleOxazole ring isomerReduced antimicrobial activity (MIC > 128 µg/mL vs. 32 µg/mL)
5-Methyl-1,2-oxazoleNo chloromethyl groupLacks cytotoxicity (IC₅₀ > 100 µM vs. 12 µM)

Methodological Recommendations

Q. Q9. What experimental design principles optimize the synthesis of novel derivatives?

Answer:

  • DoE (Design of Experiments): Vary catalyst loading (0.5–2.0 eq.), temperature (60–120°C), and solvent (DMF vs. THF) to map yield trends .
  • In situ monitoring: Use FTIR to track chloromethyl group incorporation (C-Cl stretch at ~650 cm⁻¹) .
  • Scalability: Pilot reactions in flow reactors improve reproducibility for gram-scale synthesis .

Q. Q10. How should researchers address solubility issues in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug strategies: Synthesize phosphate esters (e.g., oxazole-O-phosphate) for improved bioavailability .

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